N-(3-fluoro-2-methylphenyl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide
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Overview
Description
N-(3-fluoro-2-methylphenyl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide is a complex organic compound with a unique structure It features a cyclopropane ring, a fluorinated aromatic ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-2-methylphenyl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.
Introduction of the Fluorinated Aromatic Ring: This step involves the substitution of a hydrogen atom on the aromatic ring with a fluorine atom, often using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-methylphenyl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-fluoro-2-methylphenyl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methylphenyl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide: Similar structure but with a chlorine atom instead of fluorine.
N-(3-bromo-2-methylphenyl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
N-(3-fluoro-2-methylphenyl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C17H22FNO |
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Molecular Weight |
275.36 g/mol |
IUPAC Name |
N-(3-fluoro-2-methylphenyl)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H22FNO/c1-10(2)9-12-15(17(12,4)5)16(20)19-14-8-6-7-13(18)11(14)3/h6-9,12,15H,1-5H3,(H,19,20) |
InChI Key |
HGFCECSWDKNXCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C2C(C2(C)C)C=C(C)C |
Origin of Product |
United States |
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